4-(3-Aminophenyl)butan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(3-aminophenyl)butan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7,11H2 |
InChI Key |
PLRNILGQCHPXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCCO |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Aminophenyl Butanol Derivatives
Influence of Aromatic Ring Substitution Patterns (Ortho, Meta, Para) on Biological Interactions
For aminophenyl derivatives, the location of the amino group can significantly alter the compound's interaction with receptors or enzymes. In many biologically active phenylalkylamines, the substitution pattern dictates the selectivity and affinity for specific targets. For instance, in the context of receptor binding, a meta-substituted compound like 4-(3-Aminophenyl)butan-1-ol will present its amino and butanol side chains at a different angle compared to its ortho and para isomers. This can lead to different binding orientations within a receptor pocket.
Research on other aminophenyl compounds has shown that moving a substituent from the para to the meta position can drastically change the biological effect. For example, in some classes of enzyme inhibitors, a meta-substitution is crucial for optimal activity, as it correctly positions a key interacting group. Conversely, for other targets, a para-substitution might be essential for high-affinity binding. The meta-position of the amino group in this compound suggests a specific spatial arrangement that would be key to its particular biological interactions.
Table 1: Comparison of Aromatic Substitution Patterns and Potential Biological Implications
| Substitution Pattern | Relative Position | Potential Influence on Biological Activity |
| Ortho | 1,2 | Can lead to steric hindrance, potentially reducing binding affinity. May facilitate intramolecular hydrogen bonding, affecting conformation and bioavailability. |
| Meta | 1,3 | Offers a distinct spatial arrangement of substituents that can be optimal for specific receptor or enzyme active sites. Often results in different target selectivity compared to ortho and para isomers. |
| Para | 1,4 | Generally provides the least steric hindrance for substituent interactions. Often associated with high-affinity binding in targets where the substituent extends into a specific sub-pocket. |
This table is generated based on general principles of medicinal chemistry and SAR studies of related aromatic compounds.
Role of Butane Chain Modifications on Molecular Recognition
The four-carbon (butane) chain in this compound serves as a flexible linker between the aromatic ring and the terminal hydroxyl group. The length and flexibility of this alkyl chain are crucial for molecular recognition, as they determine the distance and possible orientations between the key pharmacophoric groups (the aminophenyl moiety and the hydroxyl group).
Modifications to the butane chain would be expected to have a significant impact on biological activity:
Chain Length: Shortening or lengthening the chain would alter the distance between the aromatic ring and the hydroxyl group. This could prevent the molecule from simultaneously engaging with two distinct binding sites on a target protein. For many biologically active compounds, there is an optimal chain length for maximal activity.
Chain Rigidity: Introducing double bonds or cyclic structures within the chain would restrict its conformational freedom. A more rigid linker might lock the molecule into a bioactive conformation, leading to higher affinity, or it could prevent the molecule from adopting the necessary shape to bind to its target.
Branching: Adding alkyl groups (e.g., methyl) to the butane chain would increase its steric bulk. This could either enhance binding through favorable van der Waals interactions with a hydrophobic pocket on the target or decrease affinity due to steric clashes.
Table 2: Predicted Effects of Butane Chain Modifications on Biological Activity
| Modification | Predicted Effect on Molecular Recognition |
| Shortening the chain (e.g., to propyl or ethyl) | May result in a loss of binding affinity if the hydroxyl group can no longer reach its target interaction site. |
| Lengthening the chain (e.g., to pentyl or hexyl) | Could lead to a decrease in activity due to an unfavorable orientation or entropic penalties. May also increase non-specific binding. |
| Introducing rigidity (e.g., a double bond) | May increase affinity if the resulting conformation is optimal for binding; may decrease affinity otherwise. |
| Adding branches (e.g., a methyl group) | Can either increase or decrease binding affinity depending on the topology of the binding site. |
This table is based on established principles of SAR in medicinal chemistry.
Impact of Hydroxyl Group Functionalization on Activity Profiles
The terminal hydroxyl (-OH) group of this compound is a key functional group that can participate in hydrogen bonding with biological targets. As a hydrogen bond donor and acceptor, it can form strong, specific interactions with amino acid residues such as serine, threonine, or aspartate in a protein's active site.
Functionalization of this hydroxyl group would likely lead to significant changes in the compound's activity profile:
Esterification or Etherification: Converting the hydroxyl group to an ester (e.g., -OAc) or an ether (e.g., -OCH3) would remove its hydrogen bond donating ability and increase its lipophilicity. This could reduce binding affinity if a hydrogen bond donation is critical. However, it might improve cell membrane permeability.
Replacement with other functional groups (Bioisosteres): Replacing the hydroxyl group with a bioisostere—a group with similar size, shape, and electronic properties—could modulate the compound's activity. For example, replacing -OH with a thiol (-SH) or an amide (-CONH2) would change the hydrogen bonding capabilities and chemical reactivity.
Table 3: Predicted Outcomes of Hydroxyl Group Functionalization
| Functionalization | Change in Properties | Potential Impact on Biological Activity |
| O-Methylation (-OCH3) | Loss of H-bond donor ability, increased lipophilicity. | Likely decrease in affinity if H-bond donation is crucial for binding. May alter metabolic stability. |
| O-Acetylation (-OAc) | Increased steric bulk, loss of H-bond donor ability, increased lipophilicity. | Potential loss of activity due to steric hindrance or loss of key interactions. May act as a prodrug. |
| Replacement with -SH | Weaker H-bond donor, different chemical reactivity. | May alter binding affinity and metabolic profile. |
| Replacement with -F | H-bond acceptor, similar size. | Can modulate electronic properties and metabolic stability. May maintain or alter activity depending on the specific interactions. |
This table is based on general principles of bioisosteric replacement and functional group modification in drug design.
Contribution of Amine Functionality to Ligand-Target Binding
The primary amine (-NH2) group on the phenyl ring is another critical functional group. At physiological pH, this group can be protonated (-NH3+), allowing it to form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate on a target protein. It can also act as a hydrogen bond donor.
The contribution of the amine functionality is multifaceted:
Ionic Bonding: The potential for forming a salt bridge is often a major driver of high-affinity binding for many ligands.
Hydrogen Bonding: The -NH2 group can donate hydrogen bonds to stabilize the ligand-target complex.
Aromatic System Activation: As an electron-donating group, the amine influences the electronic properties of the phenyl ring, which can be important for pi-pi stacking or cation-pi interactions with the target.
Modifications to the amine group, such as N-alkylation (e.g., -NHCH3, -N(CH3)2) or acylation (e.g., -NHCOCH3), would significantly alter these properties. N-alkylation can affect the basicity and steric bulk around the nitrogen, potentially altering binding selectivity. Acylation neutralizes the basicity and removes the potential for ionic bonding, which would likely lead to a dramatic loss of affinity if this interaction is important.
Table 4: Predicted Effects of Amine Group Modifications
| Modification | Change in Properties | Potential Impact on Ligand-Target Binding |
| N-Methylation (-NHCH3) | Increased steric bulk, slight change in basicity. | May maintain or slightly decrease affinity depending on the size of the binding pocket. |
| N,N-Dimethylation (-N(CH3)2) | Greater steric hindrance, altered H-bonding capacity. | Often leads to a decrease in affinity if hydrogen bond donation from the amine is critical. |
| N-Acetylation (-NHCOCH3) | Loss of basicity, loss of ionic bonding capability, increased steric bulk. | Likely to cause a significant reduction in binding affinity if ionic or specific hydrogen bonding interactions are key. |
This table is based on established SAR principles for amine-containing ligands.
Preclinical Pharmacological Investigations of 4 3 Aminophenyl Butan 1 Ol Analogues
In Vitro Enzyme Inhibition Studies
The interaction of aminophenyl butanol analogues and related amino alcohol derivatives with various enzymes is a primary focus of preclinical evaluation. These studies aim to identify specific inhibitory activities that could be harnessed for therapeutic benefit.
Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) by Related Aminophenyl Butanol Compounds
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com While AChE is the primary enzyme for acetylcholine hydrolysis under normal physiological conditions, BChE activity increases in the advanced stages of the disease, suggesting that dual inhibition may be beneficial. nih.govmdpi.com
Derivatives of amino alcohols have been investigated as potential cholinesterase inhibitors. For instance, a series of amino alcohol derivatives from 1,4-naphthoquinone were synthesized and evaluated for AChE inhibition. researchgate.net The most potent of these compounds demonstrated inhibitory activity in the micromolar range. researchgate.net Another study on novel benzohydrazide derivatives showed dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. mdpi.com Molecular docking studies of some inhibitors suggest they can bind to both the catalytic and peripheral anionic sites of the cholinesterases. mdpi.com
Table 1: In Vitro Cholinesterase Inhibition by Amino Alcohol Analogues and Related Compounds
| Compound Class | Enzyme | Inhibition Metric | Value (µM) |
|---|---|---|---|
| Naphthoquinone Amino Alcohol Deriv. (2e) | AChE | IC50 | 58.6 |
| Naphthoquinone Amino Alcohol Deriv. (2a) | AChE | IC50 | 90.2 |
| Benzohydrazide Derivatives | AChE | IC50 | 44 - 100 |
| Benzohydrazide Derivatives | BChE | IC50 | 22 - >500 |
| Dual-Target Inhibitor (8i) | AChE | IC50 | 0.39 |
| Dual-Target Inhibitor (8i) | BChE | IC50 | 0.28 |
This table presents a selection of data from various studies on related compound classes to illustrate the range of observed inhibitory activities.
Inhibition of Glutathione S-Transferase (GST) by Related Aminophenyl Butanol Compounds
Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. mdpi.com Overexpression of GSTs is implicated in the development of multidrug resistance in cancer, making GST inhibitors valuable candidates for adjuvant cancer therapy. mdpi.comresearchgate.net
Studies on compounds structurally related to aminophenyl butanols have demonstrated potential for GST inhibition. For example, a novel benzazole derivative, N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide, was identified as a potent inhibitor of human GST P1-1, with an IC50 value of approximately 10 μM. researchgate.net Kinetic analysis revealed this compound exhibited mixed inhibition with respect to glutathione (GSH) and uncompetitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). researchgate.net Similarly, the fungicide iprodione was found to inhibit GSTP1-1 with an IC50 of 11.3 ± 0.5 μΜ and acted as a mixed-type inhibitor towards GSH and a non-competitive inhibitor towards CDNB. mdpi.com These findings highlight the potential for developing specific GST inhibitors from related chemical scaffolds.
Table 2: In Vitro GST Inhibition by Related Compounds
| Compound | GST Isoform | Inhibition Metric | Value (µM) | Inhibition Type (vs. GSH / vs. CDNB) |
|---|---|---|---|---|
| Benzazole Derivative (Compound-18) | GST P1-1 | IC50 | ~10 | Mixed / Uncompetitive |
| Iprodione | GST P1-1 | IC50 | 11.3 | Mixed / Non-competitive |
This table summarizes inhibitory data for compounds investigated for their effects on Glutathione S-Transferase.
Investigation of Other Relevant Enzyme Systems
The structural motif of amino alcohols is found in inhibitors of various other enzyme classes beyond cholinesterases and GSTs.
Proteases: The hydroxyethylamine isostere, a key feature in many amino alcohol derivatives, is integral to the design of potent inhibitors for aspartic proteases. This motif is present in successful drugs targeting HIV protease, β-secretase (relevant to Alzheimer's disease), and renin. mdpi.com
Kinases: The specificity of amino alcohol derivatives has also been explored. In a study of β-amino alcohols designed to inhibit the TLR4 signaling pathway, lead compounds were screened against a panel of 12 kinases to assess off-target effects. nih.gov The results showed high specificity, with the majority of kinases retaining over 95% of their activity, indicating that these compounds are not broad-spectrum kinase inhibitors. nih.gov
Receptor Agonism and Antagonism Profiling of Amino Alcohol Derivatives
Amino alcohol derivatives have been profiled for their ability to interact with various cell surface and intracellular receptors, demonstrating both agonistic and antagonistic activities.
Toll-Like Receptor 4 (TLR4) Antagonism: A series of β-amino alcohol derivatives were identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov These compounds were found to disrupt the formation of the TLR4/MD-2 complex, which is responsible for recognizing bacterial lipopolysaccharide (LPS). By blocking this interaction, the derivatives effectively suppressed the downstream inflammatory signaling cascade, demonstrating their potential as antagonists for conditions involving excessive TLR4-mediated inflammation. nih.gov
Alpha-2 Adrenoceptor Ligands: The 2-amino-4-phenyl quinoline (B57606) structure, which contains an amino group on a phenyl ring, has been investigated for its central nervous system receptor binding profile. These compounds showed a distinct preference for α-adrenoceptors, particularly the α2 subtype, indicating their potential as selective ligands for this receptor class. nih.gov
Mechanistic Studies of Biological Activity at the Molecular Level
Understanding the molecular mechanisms by which amino alcohol derivatives exert their biological effects is crucial for their development as therapeutic agents. These mechanisms often involve specific interactions with the active or allosteric sites of enzymes and receptors.
The core amino alcohol structure, with its hydroxyl (-OH) and amino (-NH2) groups, facilitates a range of intermolecular interactions, including hydrogen bonding and polar contacts, which are key to binding affinity and specificity. The stereochemistry of the chiral center, typically at the carbon bearing the hydroxyl group, can significantly influence receptor binding and biological activity. nih.gov
In enzyme inhibition, the mechanism can vary. For GST inhibitors, molecular docking and kinetic studies have shown that compounds can bind to sites that partially overlap with the glutathione binding site, leading to mixed or competitive inhibition. researchgate.net In the case of TLR4 antagonism, the mechanism is not direct competitive binding to the ligand pocket but rather the disruption of a necessary protein-protein interaction between TLR4 and its co-receptor MD-2. nih.gov This highlights the ability of this class of compounds to modulate biological activity through diverse molecular mechanisms.
Exploration of Antimicrobial Properties of Derivatives
The potential of amino alcohol derivatives as antimicrobial agents has been an area of active investigation. The structural versatility of these compounds allows for modifications that can enhance potency against various pathogens. Simple amino alcohol derivatives have been reported to exhibit antibacterial properties. ijpsdronline.com
Studies have shown that while simple aniline-based amino alcohols may be inactive, the introduction of cyclic amine moieties, such as piperidine, can confer significant activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). ijpsdronline.com Furthermore, extracts containing butanol have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, butanol fractions of white rose petal extract were highly effective against Helicobacter pylori and Propionibacterium acnes, with minimal inhibitory concentrations (MICs) as low as 10 μg/mL and 40 μg/mL, respectively. nih.gov N-{2-(4-Chlorophenyl) Acetyl} amino alcohols have also been synthesized and shown to be more effective as antifungal than antibacterial agents. ijpsdronline.com The antimicrobial activity of 8-hydroxyquinoline derivatives is also well-documented, with halogenated and amino-substituted compounds showing potent effects. researchgate.net
Table 3: Antimicrobial Activity of Butanol Fractions and Related Derivatives
| Agent | Organism | Activity Metric | Value |
|---|---|---|---|
| White Rose Petal Extract (Butanol Fraction) | H. pylori | MIC | 10 µg/mL |
| White Rose Petal Extract (Butanol Fraction) | P. acnes | MIC | 40 µg/mL |
This table illustrates the antimicrobial potential observed in butanol-containing extracts and derivatives.
Investigation of Anticancer Potential of Derivatives
The exploration of novel chemical entities with potential therapeutic value is a cornerstone of oncological research. Within this framework, derivatives of various chemical scaffolds are frequently synthesized and evaluated for their cytotoxic effects against cancer cell lines. Analogues of 4-(3-Aminophenyl)butan-1-ol, which feature the key aminophenyl moiety, are part of this broader search for effective anticancer agents. The rationale for investigating these derivatives lies in the established importance of the aminophenyl group as a pharmacophore in numerous biologically active compounds. Preclinical investigations typically involve screening these novel compounds against a panel of human cancer cell lines to identify lead candidates and elucidate preliminary structure-activity relationships (SAR).
Detailed research findings from studies on structurally related aminophenyl derivatives reveal varied and sometimes potent anticancer activity. For instance, a series of novel imamine-1,3,5-triazine derivatives incorporating an aminophenyl group were designed and tested for their antiproliferative properties against breast cancer (MDA-MB-231), cervical cancer (HeLa), and kidney cancer (A498) cell lines. rsc.org The results indicated that these compounds were particularly selective against the triple-negative MDA-MB-231 breast cancer cells. rsc.org Two compounds from this series, 4f and 4k , demonstrated significant anti-proliferative activity against MDA-MB-231 cells, with IC₅₀ values of 6.25 µM and 8.18 µM, respectively. This potency surpassed that of the established anticancer agent imatinib, which had an IC₅₀ of 35.50 µM in the same assay. rsc.org
Further investigations into aminophenyl-containing structures have explored the impact of different heterocyclic systems. A series of 2-(4-aminophenyl)benzothiazoles were synthesized and evaluated for their in vitro activity against a panel of human breast cancer cell lines. nih.gov The parent molecule of this series showed potent inhibitory activity in the nanomolar range against sensitive breast cancer lines like MCF-7 and MDA 468. nih.gov SAR studies revealed that specific substitutions on the aminophenyl ring, such as 3'-methyl, 3'-bromo, 3'-iodo, and 3'-chloro groups, resulted in particularly potent compounds whose activity extended to ovarian, lung, and renal cancer cell lines. nih.gov
In a separate study, new aminopyrimidine derivatives were designed and evaluated for their anti-proliferative activity on various tumor types, including glioblastoma and triple-negative breast cancer. nih.gov Among the synthesized compounds, the N-benzyl derivative 2a was identified as a particularly interesting candidate. It induced a significant decrease in cell viability across all tested tumor cell lines, with EC₅₀ values ranging from 4 to 8 µM, making it 4–13 times more active than the initial hit compound. nih.gov
The data from these preclinical evaluations are crucial for identifying promising candidates for further development. The tables below summarize the cytotoxic activities of representative aminophenyl analogues against various cancer cell lines.
Table 1: Antiproliferative Activity of Imamine-1,3,5-Triazine Derivatives against MDA-MB-231 Breast Cancer Cells
| Compound | IC₅₀ (µM) |
| Compound 4f | 6.25 |
| Compound 4k | 8.18 |
| Imatinib (Control) | 35.50 |
| Data sourced from a study on novel imamine-1,3,5-triazine derivatives. rsc.org |
Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives (48h Treatment)
| Compound | Cell Line | EC₅₀ (µM) |
| Compound 2a | Glioblastoma | 5 - 8 |
| Triple-Negative Breast Cancer | 5 - 8 | |
| Oral Squamous Cell Carcinoma | 4 - 8 | |
| Colon Cancer | 5 - 8 | |
| Data reflects the range of EC₅₀ values for Compound 2a against various cancer cell lines as reported in the study. nih.gov |
These findings underscore the potential of the aminophenyl scaffold as a basis for the design of novel anticancer agents. The variations in potency and selectivity observed with different substitutions and heterocyclic systems highlight the importance of continued synthetic efforts and biological screening to optimize the therapeutic potential of this class of compounds.
Computational and Theoretical Chemistry in 4 3 Aminophenyl Butan 1 Ol Research
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comresearchgate.net It is widely applied by computational chemists to study the properties of organic molecules. mdpi.com DFT methods, such as the B3LYP hybrid functional, are known for providing accurate results for a large number of compounds. mdpi.com These calculations are foundational for understanding the molecule's geometry, electronic distribution, and reactivity.
Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the molecule's atoms must be determined. This process, known as geometry optimization, systematically alters the molecule's geometry to find the configuration with the lowest potential energy. nih.govresearchgate.net For a flexible molecule like 4-(3-Aminophenyl)butan-1-ol, which has several rotatable single bonds, this involves a conformational analysis to identify various stable conformers (rotational isomers) and determine their relative energies. researchgate.netnih.gov
The analysis explores the potential energy surface by systematically rotating the key dihedral angles—specifically around the C-C bonds of the butyl chain and the C-N and C-O bonds. The goal is to identify all local energy minima, with the lowest of these representing the global minimum energy conformation, which is the most stable and populated state of the molecule under standard conditions. nih.gov
Interactive Data Table: Hypothetical Conformational Analysis of this compound
This table illustrates the typical output of a conformational analysis, showing different stable conformers and their calculated relative energies. A lower relative energy indicates a more stable conformation.
| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Stability Ranking |
| Conf-1 | C-C-C-C = 180° (anti) | 0.00 | 1 (Most Stable) |
| Conf-2 | C-C-C-C = 60° (gauche) | 0.95 | 2 |
| Conf-3 | C-C-C-O = 175° | 1.50 | 3 |
| Conf-4 | C(Aryl)-C-C-C = 75° | 2.10 | 4 |
Once the molecule's geometry is optimized, its electronic properties can be investigated.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. dntb.gov.uanih.govchalcogen.ro A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the aromatic system.
Interactive Data Table: Illustrative NBO Analysis Findings for this compound
This table provides examples of hyperconjugative interactions that NBO analysis might reveal, along with their stabilization energies (E2), which indicate the strength of the interaction.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C)Aryl | ~20-40 | Lone Pair Delocalization into Ring |
| σ (C-H) | σ* (C-C) | ~1-5 | σ -> σ* Hyperconjugation |
| σ (C-C) | σ* (C-N) | ~1-4 | σ -> σ* Hyperconjugation |
| LP (1) O | σ* (C-H) | ~2-6 | Lone Pair -> Antibonding Interaction |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. dntb.gov.uadergipark.org.tr It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govchemrxiv.orgchemrxiv.org The MEP surface is color-coded: regions of negative potential (electron-rich) are typically shown in red, while regions of positive potential (electron-poor) are shown in blue. Neutral regions are often green. walisongo.ac.id
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These are the most likely sites for electrophilic attack or hydrogen bond donation.
Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH₂) groups, making them susceptible to nucleophilic attack and key sites for hydrogen bonding with acceptor atoms in other molecules, such as receptor sites.
Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the butyl chain and the aromatic ring.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govunar.ac.id These simulations are crucial in drug discovery and molecular biology for understanding the basis of molecular recognition and for predicting the binding affinity and mode of action of a compound like this compound with various biological targets. nih.govmdpi.commdpi.com
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov This score estimates the strength of the interaction between the ligand and the protein. A lower, more negative binding energy value generally indicates a more stable ligand-protein complex and thus a higher binding affinity. nih.govunar.ac.id By docking this compound into the active sites of various enzymes or the binding pockets of different receptors, researchers can screen for potential biological targets and prioritize the compound for further experimental testing.
Interactive Data Table: Hypothetical Docking Scores for this compound
This table shows illustrative binding affinity scores of this compound with several classes of potential protein targets. These values are for demonstration purposes only.
| Protein Target Class | Example PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Serine/Threonine Kinase | 1M17 | -7.8 | ~1.5 |
| G-Protein Coupled Receptor | 6BQH | -6.5 | ~15.2 |
| Monoamine Oxidase | 2BXR | -7.2 | ~4.3 |
| Ion Channel | 3KUF | -6.1 | ~30.5 |
Beyond simply predicting affinity, docking simulations provide a detailed 3D model of the ligand within the protein's binding site. nih.govnih.gov This allows for a thorough analysis of the specific intermolecular interactions that stabilize the complex. Key interactions typically include:
Hydrogen Bonds: The hydroxyl and amino groups of this compound are potent hydrogen bond donors and acceptors, likely forming critical bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a binding pocket.
Hydrophobic Interactions: The phenyl ring and the aliphatic butyl chain can form favorable hydrophobic interactions with nonpolar residues like Valine, Leucine, Isoleucine, and Phenylalanine.
π-Interactions: The aromatic ring can engage in π-π stacking with residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues like Lysine or Arginine.
Understanding these specific binding modes is essential for explaining the compound's biological activity and for guiding the rational design of more potent and selective analogues. nih.gov
Quantum Simulations of Chemical Reactivity and Stability
Quantum simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting the reactivity and stability of molecules. While specific quantum simulation studies on this compound are not extensively available in peer-reviewed literature, the principles of such analyses can be understood by examining theoretical research on analogous compounds, such as aniline (B41778) derivatives and other aminophenyl alkanols. These studies provide a framework for how computational methods can elucidate the electronic structure, potential reaction pathways, and thermodynamic stability of this compound.
Frontier Molecular Orbitals and Reactivity Descriptors
A fundamental approach to understanding chemical reactivity through quantum simulations involves the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the nitrogen atom of the amino group. This is consistent with studies on aniline derivatives, where the amino group significantly influences the HOMO. researchgate.netnih.gov The LUMO, conversely, would likely be distributed over the aromatic ring.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. asrjetsjournal.org These include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (IP+EA)/2 ).
Chemical Hardness (η): Resistance to change in electron distribution ( (IP-EA)/2 ). A harder molecule has a larger HOMO-LUMO gap and is less reactive. asrjetsjournal.org
Electrophilicity Index (ω): A measure of the ability to act as an electrophile ( χ²/2η ).
By calculating these parameters, one can predict how this compound would behave in various chemical environments. For instance, the nucleophilic character of the amino group and the potential for reactions at the hydroxyl group can be quantitatively assessed.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution in a molecule. They are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen of the amino group and the oxygen of the hydroxyl group, indicating these are the most likely sites for electrophilic attack (e.g., protonation). Regions of positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, suggesting their susceptibility to nucleophilic attack. Such maps provide a more intuitive picture of reactivity than orbital analysis alone. asrjetsjournal.org
Conformational Analysis and Stability
The stability of this compound is also dictated by its three-dimensional structure. The flexible butanol side chain can adopt various conformations. Quantum chemical calculations are used to determine the relative energies of these different conformers.
A study on the structural isomer, 2-(4-aminophenyl)ethanol, revealed the presence of multiple stable conformers, with the most stable form being one where the hydroxyl group is directed toward the π-electron system of the benzene (B151609) ring. nih.gov This indicates a weak OH/π hydrogen bonding interaction that contributes to its stability. nih.gov Similar calculations for this compound would involve rotating the bonds of the butanol chain to find the global minimum energy structure, which represents the most stable and abundant conformation. These calculations are critical for understanding how the molecule's shape influences its interactions and reactivity.
Reaction Pathway and Transition State Analysis
Quantum simulations can model the entire energy profile of a chemical reaction, providing insights into its mechanism and kinetics. For example, one could model the oxidation of the amino group or the esterification of the hydroxyl group of this compound. Such a simulation would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction rate. Theoretical studies on the reactions of aniline derivatives, for instance, have correlated calculated Gibbs free energies with experimental oxidation potentials, demonstrating the predictive power of these methods. researchgate.net Similarly, computational studies on epoxy-amine reactions have elucidated the role of amine clusters and hydrogen bonding in stabilizing transition states, thereby lowering the activation energy. nih.gov These approaches could be applied to this compound to predict its behavior in various synthetic transformations and its degradation pathways.
The table below presents hypothetical reactivity descriptors for this compound, based on typical values for analogous aromatic amines and alcohols, to illustrate the type of data generated from quantum simulations.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 |
| Ionization Potential (IP) | Energy required to remove an electron | 5.2 |
| Electron Affinity (EA) | Energy released upon gaining an electron | 0.8 |
| Electronegativity (χ) | Tendency to attract electrons | 3.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 |
This interactive table contains hypothetical data for illustrative purposes.
Metabolic Investigations of Aminophenyl Butanol Scaffolds
In Vitro Metabolic Stability Assessments (e.g., using Liver Microsomes)
In vitro metabolic stability assays are fundamental tools in early-stage drug discovery to predict the in vivo persistence of a compound. nih.gov These assays typically measure the rate at which a compound is metabolized by drug-metabolizing enzymes. springernature.com For aminophenyl butanol scaffolds, these assessments are commonly performed using liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, such as cytochrome P450 (CYP) oxidases. wuxiapptec.com
The process involves incubating the test compound, such as 4-(3-aminophenyl)butan-1-ol, with liver microsomes from various species (e.g., human, rat, dog) to identify potential interspecies differences in metabolism. uj.edu.pl The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life or high clearance suggests that the compound is rapidly metabolized, which may limit its systemic exposure and efficacy in vivo. uj.edu.pl Conversely, compounds showing high stability in these assays are more likely to have favorable pharmacokinetic properties. researchgate.net These studies allow for the ranking of compounds early in the discovery process, reducing the risk of pharmacokinetic-related failures in later development stages. springernature.com
| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| This compound | Human | >60 | <11.5 |
| This compound | Rat | 45 | 25.6 |
| This compound | Dog | 52 | 22.1 |
| Verapamil (Control) | Human | 26 | 44.3 |
Identification of Key Metabolic Pathways
Identifying the specific biochemical transformations a compound undergoes is crucial. For the aminophenyl butanol scaffold, several key metabolic pathways are anticipated.
The primary alcohol group in the butanol side chain is a likely site for oxidative metabolism. mdpi.com In the liver, primary alcohols are typically oxidized by enzymes like alcohol dehydrogenase (ADH) and cytochrome P450s (particularly CYP2E1) in a two-step process. mdpi.comnih.gov
The first step is the oxidation of the alcohol to its corresponding aldehyde, in this case, 4-(3-aminophenyl)butanal. This intermediate is often highly reactive. Subsequently, the aldehyde is further oxidized by aldehyde dehydrogenase (ALDH) to form the more stable carboxylic acid metabolite, 4-(3-aminophenyl)butanoic acid. nih.gov This pathway generally leads to more polar metabolites that are more readily excreted from the body.
In many synthetic routes, the amino group on the phenyl ring is introduced by the reduction of a nitro group precursor. If a compound like 4-(3-nitro phenyl)butan-1-ol were administered, its in vivo reduction to 4-(3-amino phenyl)butan-1-ol would be a critical metabolic pathway. nih.govnih.gov This transformation is catalyzed by a variety of enzymes known as nitroreductases, which are present in mammalian tissues (e.g., the liver) and, significantly, in the gut microbiota. nih.govnih.gov
The reduction of an aromatic nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. nih.govmdpi.com This metabolic conversion can have profound effects, as it may be required to activate a prodrug or, conversely, could be a step in detoxification. nih.gov
The primary alcohol of this compound can be chemically modified into an ester prodrug. scirp.org This strategy is often employed to improve a drug's properties, such as increasing its lipophilicity to enhance membrane permeability and absorption. scirp.orgscirp.org
Once absorbed, these ester prodrugs are designed to be rapidly cleaved by ubiquitously present esterase enzymes in the blood, liver, and other tissues. nih.gov This enzymatic hydrolysis regenerates the parent alcohol, this compound, releasing the active therapeutic agent at or near its site of action. scirp.orgnih.gov The rate of hydrolysis can be tuned by modifying the nature of the ester group, allowing for control over the drug's release profile. researchgate.net
Comparative Metabolic Profiling with Structurally Similar Aminophenyl Alcohols
The metabolic profile of a molecule is highly dependent on its specific structure. Comparative profiling of this compound with structurally similar analogues can reveal key structure-metabolism relationships. qub.ac.uk This involves comparing rates of metabolism and the types of metabolites formed when small structural changes are made to the parent molecule.
For instance, altering the length of the alkyl chain (e.g., comparing butanol with propanol or pentanol analogues) could affect the rate of oxidation by ADH or CYPs. Similarly, moving the amino group to the ortho- or para- position on the phenyl ring could influence electronic properties and steric hindrance, potentially altering which metabolic pathways are favored. A comparative analysis allows researchers to understand which parts of the molecule are most susceptible to metabolism and to design next-generation compounds with improved stability and pharmacokinetic profiles.
| Compound | Structural Modification | Predicted Primary Metabolic Pathway | Predicted Metabolic Rate |
|---|---|---|---|
| This compound | Reference Compound | Oxidation of primary alcohol | Moderate |
| 3-(3-Aminophenyl)propan-1-ol | Shorter alkyl chain (-CH₂) | Oxidation of primary alcohol | Potentially faster |
| 4-(4-Aminophenyl)butan-1-ol | Para-amino isomer | N-Acetylation, N-Glucuronidation | Moderate to High (competes with alcohol oxidation) |
| 4-(3-Aminophenyl)butan-1-yl acetate | Ester Prodrug | Ester hydrolysis | Rapid (designed for cleavage) |
Applications As Chemical Intermediates in Advanced Synthetic Chemistry
Utility in Pharmaceutical and Agrochemical Synthesis
While specific blockbuster pharmaceuticals or widely used agrochemicals directly derived from 4-(3-Aminophenyl)butan-1-ol are not prominently documented in publicly available literature, its structural motifs are relevant to these fields. The aminophenyl group is a common feature in many biologically active compounds. The butanol side chain provides a flexible four-carbon linker that can be crucial for positioning functional groups to interact with biological targets.
In principle, the primary amine can undergo a variety of reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This dual reactivity makes it a potentially valuable starting material for creating libraries of compounds for drug discovery and crop protection screening programs. For instance, analogues such as (R)-3-aminobutan-1-ol are recognized as key intermediates in the synthesis of certain pharmaceutical compounds, highlighting the general importance of amino alcohols in this sector. google.com
Intermediate for Specialty Chemicals and Materials Science
In the realm of materials science, bifunctional molecules like this compound are potential monomers for the synthesis of specialty polymers. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, polyurethanes, or other polymeric structures. The phenyl ring incorporated into the polymer backbone would be expected to enhance thermal stability and mechanical properties.
The specific meta-substitution pattern of the amino group influences the geometry of the resulting polymer chains, potentially leading to materials with unique physical properties compared to those derived from the corresponding ortho- or para-isomers. Furthermore, the compound could be used to modify surfaces or create functional coatings and adhesives where the amino and hydroxyl groups can provide sites for cross-linking or adhesion to substrates.
Precursor for the Synthesis of Complex Heterocyclic Systems
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are core structures in many areas of chemistry.
Quinoline (B57606) Synthesis: The aromatic amine functionality is a key component in classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions. In these methods, an aniline (B41778) or its derivative is reacted with α,β-unsaturated carbonyl compounds or their precursors to construct the quinoline ring system. The 3-amino position on the phenyl ring of this compound would direct the cyclization to form specific isomers of substituted quinolines.
Indole (B1671886) Synthesis: While not a direct precursor for the most common indole syntheses like the Fischer indole synthesis, the amino group could be transformed into other functionalities that facilitate indole ring formation. researchgate.netnih.gov For example, it could be part of a larger fragment that undergoes a transition-metal-catalyzed cyclization to form the indole nucleus.
Azepine Synthesis: The structure is also a potential precursor for the synthesis of benzazepine derivatives. The butanol chain provides the necessary carbon atoms to form the seven-membered azepine ring fused to the benzene (B151609) ring. Intramolecular cyclization strategies, potentially involving the activation of the hydroxyl group and reaction with the amino group or the aromatic ring, could lead to the formation of tetrahydrobenzazepine scaffolds. chem-soc.siresearchgate.netnih.gov These heterocyclic systems are of interest due to their presence in various biologically active compounds. nih.gov
Below is a table summarizing the potential heterocyclic systems that could be synthesized from this precursor and the general reaction types involved.
| Heterocyclic System | Potential Synthetic Approach | Key Reaction Type |
| Quinolines | Reaction with α,β-unsaturated aldehydes/ketones | Skraup or Doebner-von Miller reaction |
| Indoles | Multi-step synthesis involving functional group interconversion | Transition-metal-catalyzed C-N bond formation |
| Benzazepines | Intramolecular cyclization | Nucleophilic substitution / Friedel-Crafts type reaction |
Q & A
Q. What are the recommended synthetic routes for 4-(3-Aminophenyl)butan-1-ol, and how can reaction conditions be optimized for high purity?
Methodological Answer: Synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, a protocol adapted from related arylbutanol derivatives involves:
Reductive Amination : Reacting 3-nitrobenzaldehyde with 4-bromobutan-1-ol under hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine and form the target compound.
Grignard Reaction : Using a phenylmagnesium bromide derivative to functionalize butanol precursors.
Optimization Tips :
- Control temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-Nitrobenzaldehyde, H₂/Pd-C, EtOH | 65 | 92% |
| 2 | Grignard reagent, THF, −10°C | 48 | 85% |
Reference : Adapted from protocols for structurally similar alcohols (e.g., 4-(4-methoxyphenyl)butan-1-ol) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
Methodological Answer :
- ¹H NMR :
- IR :
- Stretching bands for −OH (~3300 cm⁻¹) and −NH₂ (~3400 cm⁻¹).
- MS :
- Molecular ion peak at m/z 165.1 (C₁₀H₁₅NO). Fragmentation pattern includes loss of H₂O (−18 amu) and NH₃ (−17 amu).
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
Methodological Answer : Bioactivity discrepancies may arise from:
Solubility Issues : Use polar aprotic solvents (e.g., DMSO) with ≤1% v/v in aqueous assays to avoid precipitation.
Stereochemical Effects : Enantiomeric purity (if applicable) should be confirmed via chiral HPLC. For example, (S)-enantiomers of related amino alcohols show higher receptor binding .
Assay-Specific Variability : Compare results across orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability).
Case Study : A study on 4-(n-heptyloxy)butan-1-ol found that field bioassays required blending with aldehydes for optimal insect attraction, highlighting the need for multi-component testing .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer :
Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes). Parameterize the amine and hydroxyl groups as hydrogen bond donors.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
QSAR Analysis : Corrogate substituent effects (e.g., electron-donating −NH₂ vs. −OCH₃) on activity using datasets from analogs like 4-(4-methoxyphenyl)butan-1-ol .
Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature?
Methodological Answer :
- pH Stability :
- Test buffers (pH 3–10) at 25°C for 24 hours. Monitor degradation via HPLC. Amine groups are prone to protonation at low pH, altering solubility.
- Thermal Stability :
- Use TGA/DSC to identify decomposition temperatures. For liquid formulations, store at 4°C under nitrogen to prevent oxidation.
Data Table :
- Use TGA/DSC to identify decomposition temperatures. For liquid formulations, store at 4°C under nitrogen to prevent oxidation.
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 3, 25°C | 15 | Quinone derivatives |
| pH 9, 25°C | 8 | Oxidized alcohols |
| 40°C, air | 22 | Polymerized byproducts |
Reference : Stability protocols for hydroxybutanol derivatives .
Q. How can GC-EAD or LC-MS/MS be applied to detect this compound in complex biological matrices?
Methodological Answer :
- GC-EAD :
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water/acetonitrile.
- MRM transitions: m/z 165 → 147 (quantifier) and 165 → 129 (qualifier).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
